molecular formula C16H14O6 B13362554 6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid

6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid

Katalognummer: B13362554
Molekulargewicht: 302.28 g/mol
InChI-Schlüssel: UVKMCJMFEOUORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by sequential methoxylation and carboxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Hydroxylated or aldehyde derivatives

    Reduction: Alcohol or aldehyde derivatives

    Substitution: Various substituted biphenyl derivatives

Wirkmechanismus

The mechanism of action of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and carboxylic acid groups makes it versatile for various applications in synthesis and research.

Eigenschaften

Molekularformel

C16H14O6

Molekulargewicht

302.28 g/mol

IUPAC-Name

3-(5-carboxy-2-methoxyphenyl)-4-methoxybenzoic acid

InChI

InChI=1S/C16H14O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI-Schlüssel

UVKMCJMFEOUORW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.